molecular formula C17H14N2O3S B5693934 N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide

N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide

Cat. No. B5693934
M. Wt: 326.4 g/mol
InChI Key: LHJSMTYZGBUFPY-UHFFFAOYSA-N
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Description

N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide, also known as NATTH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide involves its binding to the active site of AChE, which prevents the enzyme from breaking down acetylcholine. This binding is believed to occur through the formation of hydrogen bonds between N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide and the amino acid residues in the active site of AChE.
Biochemical and Physiological Effects:
In addition to its ability to inhibit AChE, N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide has been found to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory activity, and the ability to modulate the activity of certain ion channels in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide for lab experiments is its ability to selectively inhibit AChE, which can be used to study the role of acetylcholine in various physiological processes. However, one of the limitations of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease, which is characterized by a decline in cognitive function and is believed to be linked to a reduction in acetylcholine levels in the brain. Additionally, further investigation into the other biochemical and physiological effects of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide could lead to the development of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 1-naphthylacetic acid chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of the enzyme acetylcholinesterase (AChE), which plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

N'-(2-naphthalen-1-yloxyacetyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16(18-19-17(21)15-9-4-10-23-15)11-22-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSMTYZGBUFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide

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